molecular formula C12H16O3S B12063222 Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate

Cat. No.: B12063222
M. Wt: 240.32 g/mol
InChI Key: IGSIRXGJTBBMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is prevalent due to their mild reaction conditions and high yields . These methods allow for the large-scale production of compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular targets. detailed studies on its specific mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(cyclohexyloxy)thiophene-2-carboxylate stands out due to the presence of the cyclohexyloxy group, which imparts unique steric and electronic properties.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 4-cyclohexyloxythiophene-2-carboxylate

InChI

InChI=1S/C12H16O3S/c1-14-12(13)11-7-10(8-16-11)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

IGSIRXGJTBBMPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.